molecular formula C12H12O5 B014269 5,7,8-Trimethoxycoumarin CAS No. 60796-65-8

5,7,8-Trimethoxycoumarin

Cat. No.: B014269
CAS No.: 60796-65-8
M. Wt: 236.22 g/mol
InChI Key: MSFXSDYNQKVMTJ-UHFFFAOYSA-N
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Description

5,7,8-Trimethoxycoumarin is a chemical compound with the molecular formula C12H12O5This compound is notable for its three methoxy groups attached to the coumarin core, specifically at the 5, 7, and 8 positions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,7,8-Trimethoxycoumarin can be synthesized through various methods. One common approach involves the use of 2,4-dihydroxy-3,6-dimethoxybenzaldehyde as a starting material. This compound undergoes a series of reactions, including cyclization and methylation, to yield this compound . Another method involves the total synthesis from pyrogallol, which includes multiple steps such as methylation and cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5,7,8-Trimethoxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones .

Scientific Research Applications

5,7,8-Trimethoxycoumarin has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential as an anti-inflammatory and antioxidant agent.

    Medicine: Research indicates its potential use in developing drugs for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,7,8-Trimethoxycoumarin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5,7,8-Trimethoxycoumarin is unique due to its specific methoxy group arrangement, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

5,7,8-trimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-14-8-6-9(15-2)12(16-3)11-7(8)4-5-10(13)17-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFXSDYNQKVMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313133
Record name 5,7,8-Trimethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60796-65-8
Record name 5,7,8-Trimethoxycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60796-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7,8-Trimethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the sources of 5,7,8-Trimethoxycoumarin?

A1: this compound has been isolated from various plant sources. Some examples include the roots of Toddalia asiatica [], the roots of Zanthoxylum tingoassuiba [], and cold-pressed peel oils of Key and Persian lime, as well as grapefruit [].

Q2: Has this compound demonstrated any notable biological activities?

A2: While limited research is available specifically on this compound, studies indicate potential anti-HIV activity for this compound, along with other coumarins like O-methylcedrelopsin and isopimpinellin [].

Q3: How is this compound typically separated and purified from natural sources?

A4: High-speed counter-current chromatography (HS-CCC) has been successfully employed to isolate and purify this compound from complex mixtures like lime and grapefruit oils []. Additionally, a combination of linear gradient high-speed counter-current chromatography (LGCCC) and off-line two-dimensional (2D) CCC was effective in separating this compound from other coumarins present in the roots of Toddalia asiatica [].

Q4: What is the significance of identifying this compound in plants like Sapium sebiferum?

A5: The identification of this compound in the roots of Sapium sebiferum, along with other compounds, contributes to a better understanding of the chemical constituents of this plant []. This discovery paves the way for further research into the potential biological activities and applications of these compounds.

Q5: Are there any synthetic routes available for producing this compound?

A6: While the provided abstracts don't delve into specific synthetic procedures, a research paper title indicates the constitution and synthesis of this compound from a specific Ruta species []. This suggests that synthetic pathways have been explored for this compound.

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